molecular formula C10H18N2O6 B12525486 N-(tert-Butoxycarbonyl)-3-nitro-L-valine CAS No. 824956-50-5

N-(tert-Butoxycarbonyl)-3-nitro-L-valine

Cat. No.: B12525486
CAS No.: 824956-50-5
M. Wt: 262.26 g/mol
InChI Key: AGCWPGIFXWPEKR-ZCFIWIBFSA-N
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Description

N-(tert-Butoxycarbonyl)-3-nitro-L-valine is a chemically modified, protected amino acid specifically designed for advanced research and development applications. Its core value lies in its dual functional groups: the tert -butoxycarbonyl (Boc) group protects the alpha-amino functionality, standard in Boc-solid phase peptide synthesis (Boc-SPPS) to prevent unwanted side reactions during peptide chain assembly . The unique 3-nitro group on the valine side chain introduces a reactive handle for further chemical transformations, serving as a precursor for diverse functionalities such as amines or amides via reduction, or participating in click chemistry and bioconjugation strategies. This makes it a critical chiral building block for constructing complex molecular architectures, including novel peptide-based therapeutics, enzyme inhibitors, and specialized probes for chemical biology. Researchers utilize this compound to incorporate a modified valine residue with a chemically addressable nitro group into target sequences, enabling the study of structure-activity relationships, the development of targeted drug delivery systems, and the synthesis of custom chiral ionic liquids and other advanced materials . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

824956-50-5

Molecular Formula

C10H18N2O6

Molecular Weight

262.26 g/mol

IUPAC Name

(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobutanoic acid

InChI

InChI=1S/C10H18N2O6/c1-9(2,3)18-8(15)11-6(7(13)14)10(4,5)12(16)17/h6H,1-5H3,(H,11,15)(H,13,14)/t6-/m1/s1

InChI Key

AGCWPGIFXWPEKR-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Method A: Boc Protection via Boc Anhydride

Reagents :

  • 3-Nitro-L-valine (assumed starting material)
  • Di-tert-butyl dicarbonate (Boc₂O)
  • Base: Sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP)
  • Solvent: Water or dichloromethane (DCM)

Procedure :

  • Aqueous Phase :
    • Dissolve 3-nitro-L-valine in water.
    • Add Boc₂O (1.1–1.3 equivalents) and NaOH (pH ~10).
    • Stir at room temperature for 12 hours.
  • Organic Phase :
    • In DCM, combine 3-nitro-L-valine, Boc₂O, and DMAP.
    • Stir at 0°C for 2 hours, then room temperature for 8–12 hours.

Yield : 85–95%.

Method B: Thiocarbonate-Mediated Protection

Reagents :

  • 3-Nitro-L-valine
  • O-tertiary-butyl S-phenyl thiocarbonate
  • Base: 1,1,3,3-Tetramethylguanidine
  • Solvent: Dimethyl sulfoxide (DMSO)

Procedure :

  • Reaction Setup :
    • Dissolve 3-nitro-L-valine and O-tertiary-butyl S-phenyl thiocarbonate (1.1 equivalents) in DMSO.
  • Base Addition :
    • Add tetramethylguanidine (1:1 molar ratio).
  • Heating :
    • Maintain at 35°C for 24 hours.

Yield : 95%.

Optimization and Industrial-Scale Production

Solvent and Base Selection

Amino Acid Solvent Base Yield Reference
L-Valine DMSO 1,1,3,3-Tetramethylguanidine 95%
L-Isoleucine Ethanol/Water Triethylamine 40%
Glycine 1-Butanol/Water Tetramethylguanidine 60%

For 3-nitro-L-valine , DMSO with tetramethylguanidine is recommended for high yields, as seen in L-valine analogs.

Mechanistic Insights

Boc protection proceeds via nucleophilic acyl substitution :

  • Deprotonation : The amino group of 3-nitro-L-valine is deprotonated by a base.
  • Nucleophilic Attack : The deprotonated amine attacks the electrophilic carbon of Boc₂O or thiocarbonate.
  • Byproduct Removal : Phenyl disulfide (from thiocarbonate) or CO₂ (from Boc₂O) is eliminated.

The nitro group’s electron-withdrawing effect may enhance amine nucleophilicity, facilitating faster reaction kinetics compared to non-nitrated valine.

Challenges and Mitigation

  • Racemization Risk :
    • Mitigation : Maintain pH <10 and use optimized bases (e.g., tetramethylguanidine).
  • Solubility Issues :
    • Mitigation : Use polar aprotic solvents (DMSO) or mixed solvents (water/alcohols).

Comparative Analysis of Boc Protection Reagents

Parameter Boc Anhydride Thiocarbonate
Reaction Speed Faster (8–12 hours) Slower (24 hours)
Yield 85–95% 95%
Byproducts CO₂ Phenyl disulfide
Cost Lower Higher

Thiocarbonate offers higher yields but requires longer reaction times and costlier reagents.

Applications in Peptide Synthesis

N-(tert-Butoxycarbonyl)-3-nitro-L-valine is used in:

  • Solid-Phase Synthesis : The Boc group is cleaved under acidic conditions (e.g., TFA), enabling sequential peptide elongation.
  • Conjugation Reactions : The nitro group may serve as a site for further functionalization (e.g., reduction to amine).

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which N-(tert-Butoxycarbonyl)-3-nitro-L-valine exerts its effects involves the protection of the amino group, which prevents unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

N-(Methoxycarbonyl)-3-methyl-L-valine

  • Structure : Features a methoxycarbonyl (MeO-CO-) group instead of Boc and a methyl group at the β-carbon.
  • Molecular Formula: C₈H₁₅NO₄; Molecular Weight: 189.21 .
  • The methyl group at the β-carbon lacks the electron-withdrawing effect of the nitro group, altering reactivity in nucleophilic substitutions or peptide couplings.
  • Applications : Primarily used in peptide synthesis where moderate protection is required .

N-Ethoxycarbonyl α-Methyl-L-valine

  • Structure : Ethoxycarbonyl (EtO-CO-) group with an α-methyl substitution.
  • Molecular Formula: C₉H₁₇NO₄; Molecular Weight: 203.238 .
  • Key Differences :
    • The ethoxycarbonyl group offers intermediate steric bulk compared to Boc and methoxycarbonyl.
    • The α-methyl group introduces conformational rigidity, which may affect peptide backbone folding.
  • Synthesis : Reported yields rely on optimized routes using reagents like K₂CO₃ in DMF .

N-Acetyl-L-valine

  • Molecular Formula: C₇H₁₃NO₃; Molecular Weight: 175.18 .
  • Key Differences: The acetyl group provides minimal steric protection, making it suitable for temporary amino acid blocking. Lacks both the tert-butyl and nitro groups, resulting in lower molecular weight and distinct solubility profiles.
  • Applications : Common in biochemical assays and short peptide synthesis .

N-(tert-Butoxycarbonyl)-L-valyl-L-valine Methyl Ester

  • Structure : Boc-protected dipeptide with a methyl ester terminus.
  • Molecular Features : Exhibits a twisted parallel β-sheet conformation in crystal structures, stabilized by hydrogen bonds (e.g., N–H···O interactions) .
  • Key Differences: The dipeptide structure introduces secondary structural complexity absent in monomeric derivatives. The methyl ester group enhances lipophilicity, influencing membrane permeability in drug design .

N-[(S)-Phosphoryl-Benzyloxycarbonyl]-L-leucyl-3-methyl-L-valine

  • Structure : Contains a benzyloxycarbonyl (Cbz) group, a phosphoryl moiety, and a 3-methyl substituent.
  • Molecular Formula : C₂₁H₃₄N₃O₇P; Molecular Weight: 471.484 .
  • The 3-methyl group modifies steric interactions in binding pockets compared to nitro substituents .

Comparative Data Table

Compound Name Protecting Group β-Substituent Molecular Formula Molecular Weight Key Applications
N-(tert-Butoxycarbonyl)-3-nitro-L-valine Boc Nitro C₁₀H₁₈N₂O₆* ~286.26 Peptide synthesis, drug design
N-(Methoxycarbonyl)-3-methyl-L-valine MeO-CO- Methyl C₈H₁₅NO₄ 189.21 Intermediate in peptide synthesis
N-Ethoxycarbonyl α-Methyl-L-valine EtO-CO- α-Methyl C₉H₁₇NO₄ 203.238 Conformational studies
N-Acetyl-L-valine Acetyl None C₇H₁₃NO₃ 175.18 Biochemical assays
N-(tert-Butoxycarbonyl)-L-valyl-L-valine Methyl Ester Boc (dipeptide) None C₁₆H₂₈N₂O₅ 328.41 Structural studies

*Calculated based on valine backbone with Boc and nitro groups.

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